N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
Description
The compound "N-(2-Anilino-4-chlorophenyl)-N-methylacetamide" is a chemical entity that belongs to the class of acetanilides, which are characterized by an acetyl group linked to an aniline moiety. Acetanilides are known for their diverse range of biological activities and are often explored for therapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting a potential interest in this class of compounds for various biological applications.
Synthesis Analysis
The synthesis of related acetanilide derivatives typically involves acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol, yielding the final product with high efficiency . This suggests that a similar approach could be applied to synthesize "this compound," potentially involving the use of 2-anilino-4-chloroaniline as a starting material.
Molecular Structure Analysis
The molecular structure of acetanilides is characterized by the presence of an acetyl group attached to an aniline ring. The conformation of the N-H bond in these compounds is often syn to substituents on the aromatic ring, which can influence the overall molecular geometry and intermolecular interactions . The presence of chloro substituents on the aromatic ring, as in "this compound," would be expected to have a similar impact on the molecular conformation.
Chemical Reactions Analysis
Acetanilides can participate in various chemical reactions, including hydrogen bonding, which plays a significant role in the solid-state structure and potentially in the biological activity of these compounds. The molecules are often linked into chains through N-H...O hydrogen bonding, which can affect their solubility and reactivity . The chloro and methyl substituents on the aromatic ring can also influence the reactivity of the acetanilide derivatives, as seen in the Dakin–West reaction catalyzed by trifluoroacetic acid to synthesize related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetanilides, such as melting points, solubility, and spectral characteristics, are influenced by the substituents on the aromatic ring and the acetyl group. Spectroscopic methods, including infrared (IR) and mass spectrometry (MS), are commonly used to characterize these compounds and confirm their structures . The introduction of chloro and methyl groups can affect the vibrational frequencies of the amide group, as well as the overall stability and electronic properties of the molecule .
Scientific Research Applications
Antiviral and Antiapoptotic Effects
N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and its derivatives have shown significant therapeutic efficacy in treating viral infections such as Japanese encephalitis. A study by Ghosh et al. (2008) demonstrated that a novel anilidoquinoline derivative, closely related to this compound, exhibited significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).
Solvent Interaction Studies
Research by Sayed et al. (2015) explored the solvent manipulation of N-methylacetamide inclusion compounds with a xanthenol host. Their work provides insights into the molecular interactions and stability of N-methylacetamide in different solvent compositions, which is relevant for understanding the behavior of this compound in various environments (Sayed et al., 2015).
Cyclopalladation Studies
The cyclopalladation of certain aniline derivatives, including N-(2-chlorophenyl)acetamide, was investigated by Mossi et al. (1992). This research provides insights into the reactivity of similar compounds, including this compound, with palladium, which could have implications in catalysis and organic synthesis (Mossi et al., 1992).
properties
IUPAC Name |
N-(2-anilino-4-chlorophenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(19)18(2)15-9-8-12(16)10-14(15)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWAYLVWMVQRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347384 | |
Record name | N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75524-13-9 | |
Record name | N-(4-Chloro-2-(phenylamino)phenyl)-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Anilino-4-chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F555T4JED1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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